molecular formula C18H17Cl2FN2O B4264130 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine

1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4264130
M. Wt: 367.2 g/mol
InChI Key: ZYPUSCUXSCWRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives, and its chemical formula is C17H16Cl2F2N2O. DFPP has been studied for its potential pharmacological effects, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine can modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has also been shown to inhibit the activity of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce anxiety-like behavior. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has also been shown to have potential anti-inflammatory and analgesic effects, which may be mediated by its effects on cytokine signaling pathways. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has been studied for its effects on cardiovascular function, with some studies suggesting that it may have vasodilatory effects.

Advantages and Limitations for Lab Experiments

1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for use in lab experiments. It has high affinity for the 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various biological systems. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine is also relatively easy to synthesize and purify, which makes it accessible for use in academic and industry labs. However, one limitation of 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine is that it has not been extensively studied in humans, which may limit its potential clinical applications.

Future Directions

There are several future directions for research on 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression and anxiety. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine may also have potential applications in the treatment of inflammatory diseases. Further research is needed to better understand the mechanism of action of 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine and its effects on various biological systems. Additionally, studies in humans are needed to determine the safety and efficacy of 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine as a potential therapeutic agent.

Scientific Research Applications

1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has potential applications in scientific research as a pharmacological tool. It has been studied for its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has been shown to act as a serotonin receptor agonist, with affinity for the 5-HT1A and 5-HT2A receptors. It has also been shown to have potential anti-inflammatory and analgesic effects. 1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine has been used in animal studies to investigate its effects on behavior, cognition, and anxiety. It has also been studied in vitro for its effects on cellular signaling pathways and gene expression.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O/c19-14-2-1-13(17(20)12-14)11-18(24)23-9-7-22(8-10-23)16-5-3-15(21)4-6-16/h1-6,12H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPUSCUXSCWRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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